molecular formula C8H16OS B14697070 2-Butyl-2-methyl-1,3-oxathiolane CAS No. 26990-59-0

2-Butyl-2-methyl-1,3-oxathiolane

Cat. No.: B14697070
CAS No.: 26990-59-0
M. Wt: 160.28 g/mol
InChI Key: ICMGYDYBCRBIRC-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .

Properties

CAS No.

26990-59-0

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

2-butyl-2-methyl-1,3-oxathiolane

InChI

InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3

InChI Key

ICMGYDYBCRBIRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(OCCS1)C

Origin of Product

United States

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